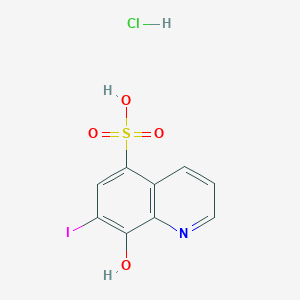

8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride

Description

Chemical Identity and Properties 8-Hydroxy-7-iodoquinoline-5-sulfonic acid (CAS: 547-91-1), commonly known as Ferron, is a halogenated quinoline derivative with the molecular formula C₉H₆INO₄S and a molecular weight of 351.12 g/mol . It exists as a pale yellow crystalline powder with a melting point of 269–270°C and a density of 2.193 g/cm³ . Its low water solubility (log10ws = -2.20) and moderate hydrophobicity (logP = 1.792) are attributed to the sulfonic acid group and bulky iodine substituent .

Applications

Ferron is widely used as:

- A selective colorimetric reagent for iron(III) detection, leveraging its bidentate chelating ability .

- A catalyst in organic synthesis (e.g., imidazole derivatives) under eco-friendly conditions .

- A component in co-crystals to improve drug properties, such as sulfamethoxazole combinations for enhanced bioavailability .

Properties

CAS No. |

721922-90-3 |

|---|---|

Molecular Formula |

C9H7ClINO4S |

Molecular Weight |

387.58 g/mol |

IUPAC Name |

8-hydroxy-7-iodoquinoline-5-sulfonic acid;hydrochloride |

InChI |

InChI=1S/C9H6INO4S.ClH/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,(H,13,14,15);1H |

InChI Key |

RDFVGFUBVNMJQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Foundations of 8-Hydroxy-7-Iodoquinoline-5-Sulfonic Acid Hydrochloride

Molecular Architecture

The parent compound, 8-hydroxyquinoline-5-sulfonic acid (CAS 84-88-8), features a sulfonic acid group at position 5 and a hydroxyl group at position 8 of the quinoline ring. Introducing iodine at position 7 modifies electronic properties, enhancing its utility in coordination chemistry and drug formulation. The hydrochloride salt forms via protonation of the quinoline nitrogen, improving aqueous solubility for biomedical applications.

Table 1: Key Physicochemical Properties of Precursors and Target Compound

Synthetic Pathways to this compound

Step 1: Sulfonation of 8-Hydroxyquinoline

The synthesis begins with sulfonation of 8-hydroxyquinoline using concentrated sulfuric acid (98%) at 150–160°C for 6–8 hours. This electrophilic substitution introduces the sulfonic acid group at position 5, favored by the electron-donating hydroxyl group at position 8.

Reaction Conditions:

Purification:

Crude product is crystallized from dilute hydrochloric acid (2% w/v) to yield yellow-green crystals.

Step 2: Iodination at Position 7

Iodination employs iodine monochloride (ICl) in acetic acid under reflux. The hydroxyl group at position 8 directs electrophilic substitution to position 7 via resonance stabilization.

Optimized Protocol:

- Dissolve 8-hydroxyquinoline-5-sulfonic acid (10 mmol) in glacial acetic acid (50 mL).

- Add ICl (12 mmol) dropwise over 30 minutes.

- Reflux at 120°C for 4 hours.

- Quench with sodium thiosulfate (5% w/v) to neutralize excess iodine.

- Filter and wash with cold ethanol.

Step 3: Hydrochloride Salt Formation

The sulfonic acid is converted to its hydrochloride salt by treatment with concentrated HCl (37%) in methanol. Protonation occurs at the quinoline nitrogen, enhancing crystallinity.

Procedure:

- Dissolve 8-hydroxy-7-iodoquinoline-5-sulfonic acid (5 mmol) in methanol (20 mL).

- Add HCl (6 mmol) dropwise at 0–5°C.

- Stir for 2 hours, then evaporate under reduced pressure.

- Recrystallize from ethanol/water (1:3) to obtain pale yellow crystals.

Mechano-Synthetic and Green Chemistry Approaches

Solvent-Free Co-Crystallization

Co-crystallization with sulfamethoxazole via kneading (5 drops of ethanol, 30 minutes grinding) produces pharmaceutical co-crystals with enhanced thermal stability (decomposition >250°C). This method avoids toxic solvents, aligning with Green Chemistry Principle #5 (Safer Solvents).

Table 2: Comparison of Co-Crystal Synthesis Methods

| Method | Solvent Used | Time (min) | Yield (%) |

|---|---|---|---|

| Mixing | None | 10 | 35–40 |

| Grinding | None | 30 | 50–55 |

| Kneading | Ethanol | 30 | 75–80 |

Analytical Characterization

Spectroscopic Validation

Industrial and Pharmaceutical Applications

Anti-Protozoan Formulations

The hydrochloride salt demonstrates enhanced solubility in physiological media, enabling its use in anti-schistosomal drug combinations.

Azo Dye Synthesis

As a coupling agent in diazotization reactions, it produces stable azo dyes with applications in pH-sensitive sensors.

Chemical Reactions Analysis

Azo Coupling Reactions

This compound reacts with diazonium salts to form stable azo dyes. In a study involving diazotized sulfacetamide sodium, the reaction proceeded in alkaline medium, yielding an orange azo dye with maximum absorbance at 490 nm .

Mechanism:

-

Step 1: Diazotization of sulfacetamide sodium with NaNO₂/HCl.

-

Step 2: Coupling with the hydroxyl group at position 8 of the quinoline ring under alkaline conditions .

Key Data:

| Parameter | Value |

|---|---|

| Optimal reaction time | 10 minutes |

| Molar ratio (drug:reagent) | 1:1 (Job’s method) |

| λₘₐₓ | 490 nm |

Proton-Transfer Reactions

The compound acts as a Brønsted acid, transferring protons to aromatic amines. Crystallographic studies with 4-chloroaniline and 4-bromoaniline revealed:

-

Formation of 4-chloroanilinium/bromoanilinium salts.

-

A 3D hydrogen-bonded network stabilized by O–H···N and N–H···O interactions .

Structural Features:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Hydrogen-bond geometry | R₂²(10) dimer motifs |

Metal Complexation

The compound forms stable complexes with metal ions via its hydroxyl and sulfonic acid groups. With Ce(IV) in sulfuric acid:

Complex Composition:

Stability Constants (log β):

| Complex | log β (25°C) | pH Range |

|---|---|---|

| 15.54 ± 0.13 | 0.5–1.5 | |

| 12.38 ± 0.11 | 1.5–2.5 |

Functionalization via Electrophilic Substitution

While direct iodination is precluded by the existing iodine substituent, the quinoline ring undergoes electrophilic reactions at positions 2 and 4. For example:

Scientific Research Applications

8-Hydroxy-7-iodoquinoline-5-sulfonic acid and its derivatives exhibit a variety of applications, including uses in analytical chemistry, antifungal drug design, and spectrophotometry .

General Information

8-Hydroxy-7-iodoquinoline-5-sulfonic acid is also known as Ferron . Derivatives of 8-hydroxyquinoline and their compounds with rare earth elements are widely used in analytical chemistry . The luminescent properties of rare earth element complexes with 8-hydroxyquinoline and its derivatives are used in technologies for creating materials with photo- and electroluminescent properties for optoelectronics, photonics, chemo- and biosensorics .

Applications

- Spectrophotometry 8-Hydroxy-7-iodo-5-quinolinesulfonic acid is used for spectrophotometric determination of Fe(III) . It can also be used as a chromogenic reagent in spectrophotometric determination of sulfacetamide sodium in pharmaceutical preparations .

- Antifungal Applications 8-hydroxyquinoline derivatives have demonstrated antifungal activity, with 8-hydroxy-5-quinolinesulfonic acid showing potential for antifungal drug design . 8-hydroxy-7-iodo-5-quinolinesulfonic acid has shown a fungicidal effect for M. canis and T. mentagrophytes .

- Complexometric Studies 8-Hydroxyquinoline is used in the extraction and spectrophotometric determination of cerium(IV), and cerium(IV) is employed in the oxydimetric determination of 8-hydroxyquinoline . Stability constants of cerium(IV) complexes with 8-hydroxyquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid have been investigated .

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride involves its ability to form complexes with iron (III) ions. The hydroxyl and sulfonic acid groups in the compound coordinate with the iron ions, forming a stable complex that can be detected spectrophotometrically . This complexation reaction is the basis for its use in iron determination assays.

Comparison with Similar Compounds

7-Chloro-8-hydroxyquinoline-5-sulfonic Acid

- Structural Difference : Substitution of iodine with chlorine at position 5.

- Impact on Properties :

- Applications : Less commonly used in colorimetry due to lower specificity for iron(III).

8-Hydroxyquinoline (Oxine)

Co-crystals with Pyridine Derivatives

Ferron forms co-crystals with pyridine derivatives (e.g., 4-phenylpyridine, 4,4'-bipyridine), which exhibit:

- Layered Structures: Stabilized by R₂²(10) hydrogen-bonded dimers between Ferron molecules, a feature absent in non-iodinated analogs .

- Enhanced Stability : The iodine atom contributes to short intra-anionic interactions (e.g., I···O distances of 3.027 Å), improving thermal stability compared to chlorine or hydrogen-substituted analogs .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility (log10ws) | Key Application(s) |

|---|---|---|---|---|---|

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | C₉H₆INO₄S | 351.12 | 1.792 | -2.20 | Selective Fe³⁺ detection, co-crystals |

| 7-Chloro-8-hydroxyquinoline-5-sulfonic acid | C₉H₆ClNO₄S | 305.67 | 1.2* | -1.85* | General metal chelation |

| 8-Hydroxyquinoline (Oxine) | C₉H₇NO | 145.16 | 2.03 | -1.10 | Broad-spectrum metal chelation |

*Estimated values based on structural analogs. Data sources: .

Key Research Findings

- Synthesis Advantages: Ferron’s iodine substituent enables solvent-free mechano-synthesis of co-crystals, reducing environmental impact compared to traditional methods .

- Spectrophotometric Selectivity: Ferron’s iodine group sterically blocks non-target metals (e.g., Fe²⁺), achieving >95% specificity for Fe³⁺ in spectrophotometry .

- Thermal Stability : Co-crystals with Ferron (e.g., sulfamethoxazole-Ferron) exhibit melting points >460 K, outperforming analogs by ~20–30 K .

Biological Activity

8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride (CAS Number: 547-91-1) is a quinoline derivative that possesses significant biological activities, particularly in the fields of antifungal and antimicrobial research. Its unique structure, characterized by the presence of hydroxyl and sulfonic acid functional groups along with an iodine atom, contributes to its diverse pharmacological properties. This article synthesizes current research findings on its biological activity, including case studies and data tables.

The compound has a molecular formula of C9H7I N2O4S and a molecular weight of approximately 351.12 g/mol. Its structure is illustrated below:

Antifungal Activity

Research has demonstrated that this compound exhibits potent antifungal properties. In comparative studies against other compounds, it has shown lower toxicity while maintaining efficacy against various fungal pathogens.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of several 8-hydroxyquinoline derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for different fungal strains were reported as follows:

| Compound | MIC (μg/ml) | Fungal Strain |

|---|---|---|

| Clioquinol | 0.031–2 | Candida spp. |

| 8-Hydroxy-5-quinolinesulfonic acid | 1–512 | Candida spp. |

| This compound | 2–1024 | M. canis, T. mentagrophytes |

This study indicated that while all compounds showed fungistatic effects against Candida, this compound exhibited fungicidal effects against M. canis and T. mentagrophytes .

Antimicrobial Activity

Beyond antifungal properties, this compound also demonstrates significant antimicrobial activity. A preliminary screening indicated moderate to good antibacterial effects against various bacterial strains.

Table of Antimicrobial Activity

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Klebsiella pneumoniae | Good |

| Acinetobacter baumannii | Moderate |

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents .

Structure–Activity Relationships (SAR)

Understanding the SAR of 8-hydroxyquinoline derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the quinoline ring can significantly influence their potency and selectivity against pathogens.

Key Insights from SAR Studies

- Iodine Substitution : The presence of iodine enhances the reactivity and biological efficacy of the compound.

- Hydroxyl and Sulfonic Groups : These functional groups are essential for solubility and interaction with biological targets.

- Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 8-hydroxy-7-iodoquinoline-5-sulfonic acid (ferron) and its derivatives?

- Methodology : Ferron is synthesized by refluxing equimolar amounts of 8-hydroxy-7-iodoquinoline-5-sulfonic acid and a base (e.g., quinoline) in 50% ethanol-water. The solution is concentrated, and crystals are obtained via slow evaporation. For derivatives, stoichiometric adjustments and alternative solvents (e.g., methanol) can optimize yield .

- Key Parameters : Reaction time (10–30 min), temperature (80–100°C), and molar ratios (1:1 for proton-transfer salts). Confirmation of purity via melting point analysis (e.g., 460.6–462.3 K for quinoline adducts) is critical .

Q. How can spectroscopic techniques characterize ferron and its complexes?

- Approach : Use IR spectroscopy to identify functional groups (e.g., O–H stretching at 3200–3500 cm⁻¹, sulfonate S–O at 1150–1250 cm⁻¹). Hydrogen-bonding patterns are confirmed via NMR (e.g., quinolinium N–H shifts at δ 10–12 ppm). Mass spectrometry validates molecular weight (e.g., m/z 351.12 for ferron) .

- Validation : Compare with reference spectra from databases like NIST Webbook or published crystallographic data .

Q. What are the primary applications of ferron in analytical chemistry?

- Applications : Ferron acts as a chromogenic reagent for spectrophotometric determination of sulfonamides (e.g., sulfacetamide sodium) via diazotization and coupling reactions. It forms colored complexes detectable at 450–550 nm .

- Experimental Design : Optimize pH (3.5–5.0), reagent concentration (0.1–1.0 mM), and reaction time (5–15 min) to minimize interference from coexisting ions .

Advanced Research Questions

Q. How do hydrogen-bonding networks in ferron salts influence crystallographic data interpretation?

- Structural Analysis : X-ray diffraction reveals variations in hydrogen-bonding motifs. For example, quinolinium salts form chains via N–H···O and O–H···O bonds, while zwitterionic forms exhibit R₂²(10) cyclic dimers. Disordered cations (e.g., quinolinium in two sites) require refinement with occupancy factors (e.g., 0.63:0.37) .

- Data Contradictions : Discrepancies in dimer presence (e.g., absent in quinoline adducts vs. present in urea complexes) arise from protonation states and counterion interactions. Use Hirshfeld surface analysis to resolve ambiguities .

Q. How can catalytic activity of ferron in multicomponent reactions be optimized?

- Optimization Strategy : In imidazole synthesis, microwave irradiation (60–100 W, 5–10 min) enhances yield (85–95%) compared to conventional heating. Adjust catalyst loading (5–10 mol%) and solvent polarity (ethanol/water mixtures) to balance reaction rate and selectivity .

- Mechanistic Insight : Ferron’s sulfonic acid group facilitates proton transfer, accelerating imine formation. Monitor intermediates via LC-MS to refine pathways .

Q. What methods resolve discrepancies in ferron’s metal-complexation behavior?

- Contradiction Analysis : Ferron selectively binds Fe(III) over Fe(II) at pH 2.5–4.0, but conflicting reports on Cu(II) affinity require speciation studies. Use UV-Vis titrations with Job’s method to determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios) .

- Validation : Cross-reference with X-ray absorption spectroscopy (XAS) to confirm coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.